[4,4'-Bipyridine]-2,2',6,6'-tetracarboxylic acid
Overview
Description
[4,4’-Bipyridine]-2,2’,6,6’-tetracarboxylic acid is an organic compound that belongs to the bipyridine family. This compound is characterized by the presence of two pyridine rings connected by a single bond, with four carboxylic acid groups attached at the 2, 2’, 6, and 6’ positions. It is a versatile ligand in coordination chemistry and has significant applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4,4’-Bipyridine]-2,2’,6,6’-tetracarboxylic acid typically involves the coupling of pyridine derivatives. One common method is the homocoupling of 4-bromo-2,6-dimethylpyridine under mild conditions using nickel bromide (NiBr₂), triphenylphosphine (PPh₃), tetraethylammonium iodide (Et₄NI), and zinc powder . This reaction yields the desired bipyridine derivative with high efficiency.
Industrial Production Methods
Industrial production of [4,4’-Bipyridine]-2,2’,6,6’-tetracarboxylic acid often employs large-scale coupling reactions using metal catalysts. The process involves the use of palladium or nickel catalysts in a controlled environment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reaction.
Chemical Reactions Analysis
Types of Reactions
[4,4’-Bipyridine]-2,2’,6,6’-tetracarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bipyridinium salts, which are useful in electrochemical applications.
Common Reagents and Conditions
Major Products Formed
Oxidation: Bipyridinium salts
Reduction: Reduced bipyridine derivatives
Substitution: Esters, amides, and other functionalized derivatives
Scientific Research Applications
[4,4’-Bipyridine]-2,2’,6,6’-tetracarboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [4,4’-Bipyridine]-2,2’,6,6’-tetracarboxylic acid involves its ability to coordinate with metal ions through its nitrogen atoms and carboxylate groups. This coordination forms stable complexes that can participate in various chemical reactions. The molecular targets include metal centers in coordination complexes, and the pathways involved are primarily related to electron transfer and catalysis .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: Another bipyridine derivative with nitrogen atoms at the 2 and 2’ positions.
3,3’-Bipyridine: Similar to 2,2’-bipyridine but with nitrogen atoms at the 3 and 3’ positions.
4,4’-Bipyridine: The parent compound of [4,4’-Bipyridine]-2,2’,6,6’-tetracarboxylic acid, used as a precursor in the synthesis of various derivatives.
Uniqueness
[4,4’-Bipyridine]-2,2’,6,6’-tetracarboxylic acid is unique due to the presence of four carboxylic acid groups, which enhance its ability to form stable coordination complexes. This feature makes it particularly valuable in the synthesis of metal-organic frameworks and other advanced materials .
Properties
IUPAC Name |
4-(2,6-dicarboxypyridin-4-yl)pyridine-2,6-dicarboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O8/c17-11(18)7-1-5(2-8(15-7)12(19)20)6-3-9(13(21)22)16-10(4-6)14(23)24/h1-4H,(H,17,18)(H,19,20)(H,21,22)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFYAPOKTGQDQBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(=O)O)C(=O)O)C2=CC(=NC(=C2)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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